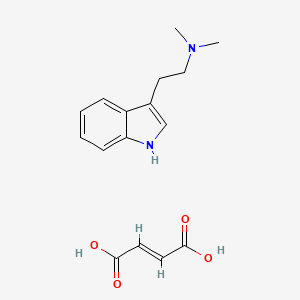

Dimethyltryptamine fumarate

Übersicht

Beschreibung

N,N-Dimethyltryptamin (Fumarat) ist eine Verbindung, die zur Tryptamin-Familie gehört. Es ist eine Fumaratsalzform von N,N-Dimethyltryptamin, einer natürlich vorkommenden psychedelischen Substanz, die in verschiedenen Pflanzen und Tieren, einschließlich des Menschen, gefunden wird. N,N-Dimethyltryptamin ist bekannt für seine intensiven psychoaktiven Wirkungen und wurde in traditionellen schamanischen Praktiken in Südamerika verwendet. Die Fumaratform wird häufig in der Forschung verwendet, da sie stabile und lösliche Eigenschaften besitzt .

Wissenschaftliche Forschungsanwendungen

N,N-dimethyltryptamine (fumarate) has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry and forensic science.

Biology: Studied for its role in neurotransmission and its effects on brain function.

Medicine: Investigated for potential therapeutic uses in treating depression and other mental health disorders.

Industry: Utilized in the development of new psychoactive substances and pharmaceuticals

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N,N-Dimethyltryptamin kann auf verschiedene Weise synthetisiert werden. Ein üblicher Weg beinhaltet die Reaktion von Indol mit Oxalylchlorid, um Indol-3-Carboxaldehyd zu bilden, der dann mit Dimethylamin zu N,N-Dimethyltryptamin umgesetzt wird. Das Fumaratsalz wird durch Umsetzen von N,N-Dimethyltryptamin mit Fumarsäure gebildet .

Industrielle Produktionsmethoden

Die industrielle Produktion von N,N-Dimethyltryptamin (Fumarat) beinhaltet typischerweise eine großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen wie im Labormaßstab, die jedoch für höhere Ausbeuten und Reinheiten optimiert sind. Der Prozess beinhaltet strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt den Forschungsstandards entspricht .

Chemische Reaktionsanalyse

Arten von Reaktionen

N,N-Dimethyltryptamin durchläuft verschiedene chemische Reaktionen, darunter:

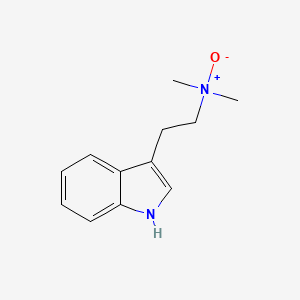

Oxidation: N,N-Dimethyltryptamin kann oxidiert werden, um N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können N,N-Dimethyltryptamin in einfachere Amine umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Indolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Oxidation: N,N-Dimethyltryptamin N-Oxid.

Reduktion: Dimethylamin-Derivate.

Substitution: Verschiedene substituierte Tryptamine.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyltryptamin (Fumarat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Referenzstandard in der analytischen Chemie und Forensik verwendet.

Biologie: Wird auf seine Rolle in der Neurotransmission und seine Auswirkungen auf die Gehirnfunktion untersucht.

Medizin: Wird auf mögliche therapeutische Anwendungen bei der Behandlung von Depressionen und anderen psychischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer psychoaktiver Substanzen und Arzneimittel eingesetzt

Wirkmechanismus

N,N-Dimethyltryptamin übt seine Wirkungen hauptsächlich durch Bindung an Serotoninrezeptoren aus, insbesondere an den 5-HT2A-Rezeptor. Diese Interaktion führt zu einer veränderten Neurotransmission und Veränderungen in der Wahrnehmung, Stimmung und Kognition. Die Verbindung beeinflusst auch andere Neurotransmittersysteme, darunter Dopamin- und Noradrenalin-Pfade .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyltryptamine undergoes various chemical reactions, including:

Oxidation: N,N-dimethyltryptamine can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert N,N-dimethyltryptamine to simpler amines.

Substitution: Substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

Oxidation: N,N-dimethyltryptamine N-oxide.

Reduction: Dimethylamine derivatives.

Substitution: Various substituted tryptamines.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyltryptamin ist strukturell ähnlich anderen Tryptaminen wie:

5-Methoxy-N,N-Dimethyltryptamin (5-MeO-DMT): Bekannt für seine starken psychoaktiven Wirkungen.

Psilocybin: In Zauberpilzen enthalten, im Körper in Psilocin umgewandelt.

Lysergsäurediethylamid (LSD): Ein bekanntes Psychedelikum mit längerer Wirkdauer.

N,N-Dimethyltryptamin ist aufgrund seines schnellen Einsetzens und seiner kurzen Wirkdauer einzigartig und unterscheidet sich so von anderen Psychedelika .

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMVTPSXVQQKPA-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=CC=CC=C21.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048896 | |

| Record name | N,N-Dimethyltryptamine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68677-26-9 | |

| Record name | Dimethyltryptamine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068677269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyltryptamine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLTRYPTAMINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5189LWFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)